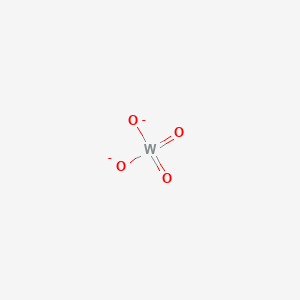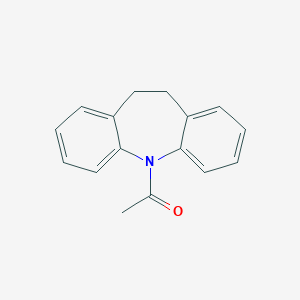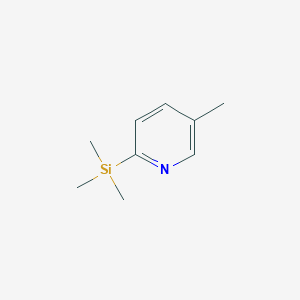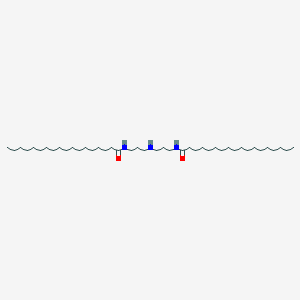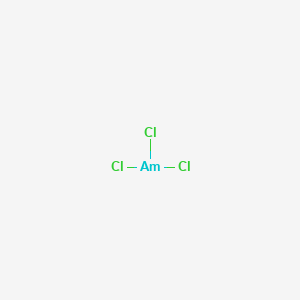
Americium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium chloride is a radioactive chemical element that belongs to the actinide series of elements. It is a synthetic element that was first produced in 1944 by Glenn T. Seaborg, Ralph A. James, and Albert Ghiorso. Americium chloride is used in scientific research applications, particularly in the fields of nuclear physics and chemistry.
Mécanisme D'action
Americium chloride emits alpha particles, which are highly ionizing and can cause damage to living cells. The alpha particles can penetrate only a short distance into tissue, but they can cause significant damage to DNA and other cellular components. This makes americium chloride useful in radiation therapy for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of americium chloride are not well understood. However, it is known that exposure to high levels of alpha particles can cause radiation sickness, which can lead to nausea, vomiting, diarrhea, and other symptoms. Long-term exposure to alpha particles can increase the risk of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using americium chloride in lab experiments is that it emits alpha particles, which can be used to study the properties of matter. However, the use of radioactive materials in lab experiments requires careful handling and disposal procedures to prevent contamination and exposure to radiation.
Orientations Futures
There are several future directions for research on americium chloride. One area of research is the development of new methods for synthesizing and purifying the element. Another area of research is the study of the biochemical and physiological effects of exposure to americium chloride. This could lead to the development of new treatments for radiation sickness and other diseases caused by exposure to alpha particles. Finally, research on the properties of matter using alpha particles could lead to new discoveries in the field of nuclear physics and chemistry.
Méthodes De Synthèse
Americium chloride is synthesized by bombarding plutonium with neutrons in a nuclear reactor. The resulting plutonium-241 isotope decays into americium-241, which can be separated from other radioactive isotopes using ion exchange chromatography. The americium-241 can then be converted to americium chloride by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
Americium chloride is used in scientific research applications, particularly in the fields of nuclear physics and chemistry. It is used as a source of alpha particles, which are used to study the properties of matter. Americium chloride is also used in the production of other radioactive isotopes, such as curium-244 and berkelium-249.
Propriétés
Numéro CAS |
13464-46-5 |
|---|---|
Nom du produit |
Americium chloride |
Formule moléculaire |
AmCl3-3 |
Poids moléculaire |
349.42 g/mol |
Nom IUPAC |
trichloroamericium |
InChI |
InChI=1S/Am.3ClH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
MFUXAFUUNKBLCU-UHFFFAOYSA-K |
SMILES |
Cl[Am](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Am] |
Synonymes |
AMERICIUMCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



